molecular formula C9H5ClN2O4 B1661981 N-(Chloromethyl)-4-nitrophthalimide CAS No. 54455-37-7

N-(Chloromethyl)-4-nitrophthalimide

Cat. No. B1661981
CAS RN: 54455-37-7
M. Wt: 240.6 g/mol
InChI Key: YXMUGXUCSVUONH-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-4-nitrophthalimide (CMNP) is a synthetic compound with a wide range of applications in scientific research. It is a chloromethylated derivative of 4-nitrophthalimide, and is used as a reagent for various chemical reactions. CMNP is an important reagent in organic synthesis, and is used in many research applications for its unique properties.

Scientific Research Applications

Molecular Complex Formation

N-(Chloromethyl)-4-nitrophthalimide and related phthalimides exhibit the ability to form colored molecular complexes with various compounds. These complexes have small association constants and enthalpies of complex formation, suggesting potential uses as conformational probes in synthetic polypeptides. Their broad absorption maxima and extinction coefficients align with charge transfer complexes, indicating applications in molecular studies and possibly in the development of sensors or probes (Carrión et al., 1968).

Herbicidal Activities

4-Nitrophthalimide, closely related to N-(Chloromethyl)-4-nitrophthalimide, has been used in asymmetric aza-Michael additions to nitroalkenes. Some products of these reactions exhibited moderate to good herbicidal activities, suggesting potential agricultural applications (Ma et al., 2013).

Solubility and Thermodynamic Properties

The solubility of 4-nitrophthalimide in various solvents has been extensively studied, which is crucial for its purification and application in different mediums. Understanding these properties aids in designing efficient processes for its industrial and laboratory use (Han et al., 2016).

Polymer Synthesis

N-(Chloromethyl)-4-nitrophthalimide serves as a precursor in the synthesis of various polymers. For example, it has been used in synthesizing polyetherimides, where its incorporation into polymers contributes to properties like solubility in polar aprotic solvents and high thermal stability. These polymers find applications in high-performance materials (Thiruvasagam & Venkatesan, 2009).

Hydrogen Bonding and Structural Analysis

Studies on isomeric nitrophthalimides, closely related to N-(Chloromethyl)-4-nitrophthalimide, have revealed insights into the hydrogen bonding patterns and structural properties. These studies are significant in understanding molecular interactions and designing compounds with specific physical and chemical characteristics (Glidewell et al., 2004).

properties

IUPAC Name

2-(chloromethyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUGXUCSVUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202856
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Chloromethyl)-4-nitrophthalimide

CAS RN

54455-37-7, 54455-34-4
Record name N-(Chloromethyl)-4-nitrophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling]
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Record name N-(Chloromethyl)-4-nitrophthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Lindner, W Santi - Journal of Chromatography A, 1979 - Elsevier
A new class of substances is described. the N-chloromethylphthalimides, which can be used as UV-sensitive reagents for the formation of derivatives suitable for high- performance …
Number of citations: 28 www.sciencedirect.com
T Iida, Y Ohnuki, FC Chang, J Goto, T Nambara - Lipids, 1985 - Wiley Online Library
… The labeling reagents, ie, p-bromophenacyl bromide, m-methoxyphenacyl bromide, Nchloromethyl-4-nitrophthalimide and 9-chloromethylanthracene, were purchased from Tokyo …
Number of citations: 22 aocs.onlinelibrary.wiley.com
G Corzo, SE Gilliland - Journal of dairy science, 1999 - Elsevier
… Sodium cholate was reacted with N-chloromethyl-4-nitrophthalimide to form … cholate-N-chloromethyl-4nitrophthalimide ester. Such an ester was detected by HPLC at 205 nm with a …
Number of citations: 122 www.sciencedirect.com
MD Shalati, CG Overberger - Journal of Polymer Science …, 1983 - Wiley Online Library
Polystyrene of M̄ ω = 2.2 × 10 4 was alkylated with 4‐nitrophthalimidomethyl groups as grafting sites. Several backbone polymers with various degrees of grafting sites (G = 2–100%) …
Number of citations: 9 onlinelibrary.wiley.com
T Iida, FC Chang, J Goto, T Nambara - Journal of liquid …, 1991 - Taylor & Francis
High-performance liquid chromatographic behavior has been investigated for 40 stereoisomeric 2-, 4- and 6-hydroxylated bile acids, most of which possess a vicinal glycol structure, as …
Number of citations: 3 www.tandfonline.com
S AZUMA, S KISHINO, S KATAYAMA… - Journal of …, 1997 - jstage.jst.go.jp
Mutagenic activity of 12 HPLC labeling reagents, which are widely used in analytical laboratories, were assessed by the preincubation assay using Salmonella typhimurium TA98 and …
Number of citations: 3 www.jstage.jst.go.jp
J Kandrac, S Kevresan, JK Gu, M Mikov… - European journal of …, 2006 - Springer
… separation, bile acids may be derivatized by reaction of carboxyl groups with UV-sensitive reagents such as p-bromophenacetyl bromide (86), N-chloromethyl4-nitrophthalimide (87), m-…
Number of citations: 35 link.springer.com
CF Poole - 2013 - books.google.com
Derivatization employs various microchemical reactions to alter the structure of the analyte to facilitate its isolation, separation or detection. Reactions are commonly performed either off-…
Number of citations: 9 books.google.com
Y Takakura, Y Asano - Bioscience, Biotechnology, and …, 2019 - academic.oup.com
… The released lauric acid was derivatized with N-chloromethyl-4-nitrophthalimide. The derivative of lauric acid was determined by UPLC. The activity of Lau-Phe degradation (lauric acid …
Number of citations: 8 academic.oup.com
CF Poole - Liquid Chromatography, 2023 - Elsevier
Derivatization employs various microchemical reactions to alter the structure of the analyte to facilitate its isolation, separation, or detection. Reactions are commonly performed either …
Number of citations: 12 www.sciencedirect.com

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